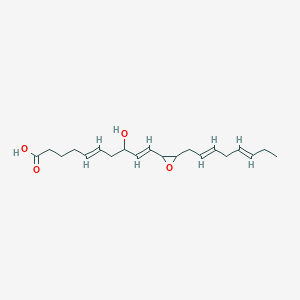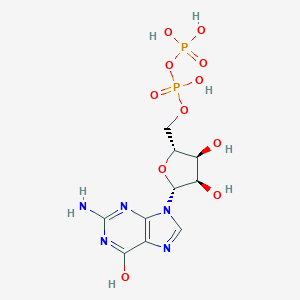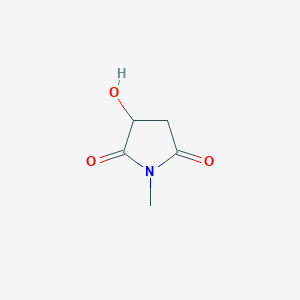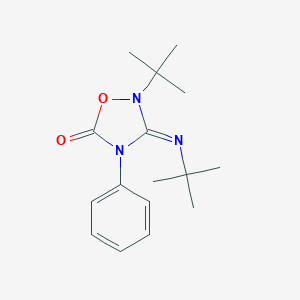
2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one is an organic compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as TBOA and is a potent inhibitor of excitatory amino acid transporters (EAATs).
Mecanismo De Acción
TBOA inhibits 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one by binding to the substrate-binding site of the transporter. This binding prevents the uptake of glutamate, leading to an increase in extracellular glutamate levels. The increased glutamate levels can then be used to study the role of glutamate in various neurological disorders.
Biochemical and Physiological Effects:
TBOA has been shown to have several biochemical and physiological effects. It has been shown to increase extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. TBOA has also been shown to increase the release of dopamine and serotonin, which can have implications for the treatment of depression and other mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBOA has several advantages for lab experiments. It is a potent inhibitor of 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one and can be used to study the role of glutamate in various neurological disorders. However, TBOA has several limitations as well. It is a toxic compound and must be handled with care. It also has a short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of TBOA. One potential application is in the treatment of neurological disorders such as epilepsy and stroke. TBOA has been shown to increase extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. However, it may also be possible to use TBOA to selectively target and inhibit the glutamate receptors that are responsible for excitotoxicity, leading to a potential therapeutic benefit. Another potential application is in the study of the role of glutamate in addiction and substance abuse disorders. TBOA has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a critical role in addiction and substance abuse. By studying the effects of TBOA on these neurotransmitters, it may be possible to develop new treatments for addiction and substance abuse disorders.
Conclusion:
In conclusion, TBOA is a potent inhibitor of 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one that has gained significant attention for its potential applications in scientific research. It has several advantages for lab experiments, including its ability to increase extracellular glutamate levels and its potential applications in the treatment of neurological disorders and addiction. However, it also has several limitations, including its toxicity and short half-life. Further research is needed to fully understand the potential applications of TBOA and to develop new treatments for neurological disorders and addiction.
Métodos De Síntesis
The synthesis of TBOA is a complex process that involves several steps. The starting material for the synthesis is tert-butyl 2-(phenylsulfanyl)acetate, which is reacted with hydrazine hydrate to form tert-butyl 2-(phenylhydrazono)acetate. This intermediate is then reacted with phosgene to form tert-butyl 2-(phenylcarbamoyl)acetate. The final step involves the reaction of tert-butyl 2-(phenylcarbamoyl)acetate with hydroxylamine hydrochloride to form TBOA.
Aplicaciones Científicas De Investigación
TBOA has been extensively studied for its potential applications in scientific research. It is primarily used as an inhibitor of 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one, which are responsible for the uptake of glutamate in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and plays a critical role in synaptic transmission. The inhibition of 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one by TBOA leads to an increase in extracellular glutamate levels, which can be used to study the role of glutamate in various neurological disorders.
Propiedades
Número CAS |
19656-63-4 |
|---|---|
Nombre del producto |
2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one |
Fórmula molecular |
C16H23N3O2 |
Peso molecular |
289.37 g/mol |
Nombre IUPAC |
2-tert-butyl-3-tert-butylimino-4-phenyl-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C16H23N3O2/c1-15(2,3)17-13-18(12-10-8-7-9-11-12)14(20)21-19(13)16(4,5)6/h7-11H,1-6H3 |
Clave InChI |
RUKMXSMDSWJZSU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=C1N(C(=O)ON1C(C)(C)C)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)N=C1N(C(=O)ON1C(C)(C)C)C2=CC=CC=C2 |
Sinónimos |
2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





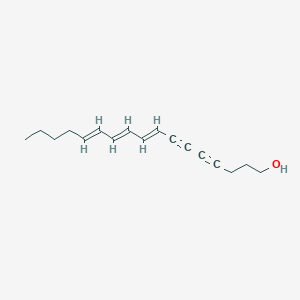
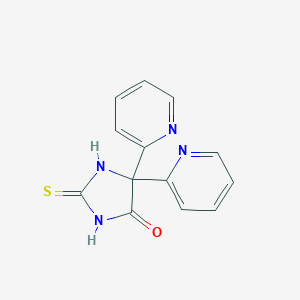
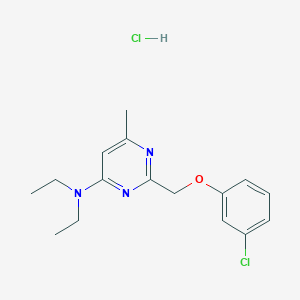
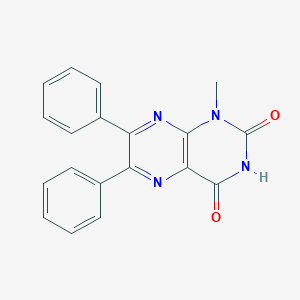
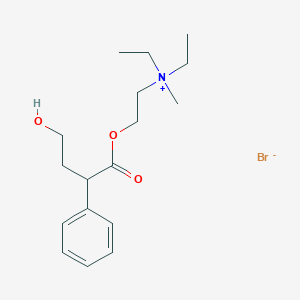
![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)
